2,3-Dimethyl-1,5-dinitronaphthalene
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Overview
Description
2,3-Dimethyl-1,5-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 2 and 3, and two nitro groups at positions 1 and 5 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,5-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions, such as temperature and concentration of the acids, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous nitration processes. These processes involve the use of mixed acid systems and organic solvents to enhance the selectivity and efficiency of the nitration reaction. The separation and purification of the product are typically carried out using techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of catalysts are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2,3-Dimethyl-1,5-dinitronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,5-dinitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a significant role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,3-Dinitronaphthalene
Uniqueness
2,3-Dimethyl-1,5-dinitronaphthalene is unique due to the presence of methyl groups at positions 2 and 3, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
50558-68-4 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2,3-dimethyl-1,5-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-6-10-9(12(8(7)2)14(17)18)4-3-5-11(10)13(15)16/h3-6H,1-2H3 |
InChI Key |
RBIWESZQYSLIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |
Origin of Product |
United States |
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